N-oleoyl phenylalanine
Overview
Description
Mechanism of Action
Target of Action
N-Oleoyl phenylalanine, also known as N-oleoyl-L-phenylalanine, is a type of N-acyl-L-phenylalanine . It is a fatty acid amide , which is a family of lipids composed of a fatty acid and a biogenic amine linked together in an amide bond
Mode of Action
It is known that n-acyl amino acids, the class of compounds to which this compound belongs, can modulate energy expenditure and fat mass in rodents .
Biochemical Pathways
This compound is part of the N-acyl aromatic amino acids (NA-ArAAs) subclass within the fatty acid amide family . The biosynthesis, degradation, enzymatic modification, and transport of these compounds are complex and involve multiple pathways . Long-chain N-acylated L-phenylalanines, including this compound, are known to uncouple the uncoupling protein 1 (UPC1)-independent respiration in mitochondria .
Pharmacokinetics
It is known that the cyp4f2 locus is a genetic determinant of plasma n-oleoyl-leucine and n-oleoyl-phenylalanine levels in human plasma .
Result of Action
It has been suggested that this compound may contribute to the regulation of glucose homeostasis .
Action Environment
It is known that the diversity of the lipid signaling family, which includes this compound, can be significantly expanded through cyp4f-mediated ω-hydroxylation .
Biochemical Analysis
Biochemical Properties
N-oleoyl phenylalanine is synthesized through the direct condensation of fatty acids and L-Phenylalanine, catalyzed by the mammalian enzyme, peptidase M20 domain 1 (PM201D1) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
This compound has been found to influence cell function significantly. It increases the oxygen consumption rate (OCR) of mitochondria isolated from mouse brown adipose tissue . It also decreases oligomycin-induced increases in the mitochondrial membrane potential in C2C12 cells, indicating mitochondrial uncoupling activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oleoyl-L-phenylalanine can be synthesized through the reaction of oleic acid with L-phenylalanine. The carboxy group of oleic acid condenses with the amino group of L-phenylalanine to form the amide bond . The reaction typically involves the use of coupling agents such as thionyl chloride or oxalyl chloride to activate the carboxy group of oleic acid .
Industrial Production Methods
Industrial production of N-Oleoyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the preparation of fatty acid chlorides and their subsequent reaction with L-phenylalanine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Oleoyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide bond in N-Oleoyl-L-phenylalanine can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fatty acid derivatives, while reduction can produce reduced amide forms .
Scientific Research Applications
N-Oleoyl-L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the development of novel materials and biochemical assays.
Comparison with Similar Compounds
N-Oleoyl-L-phenylalanine is unique among N-acyl amino acids due to its specific structure and biological activity. Similar compounds include:
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
These compounds share similar structural features but differ in their specific amino acid components and biological effects. N-Oleoyl-L-phenylalanine stands out for its potent mitochondrial uncoupling activity and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKNPULCJWBBDD-JRUKXMRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347279 | |
Record name | N-Oleoyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136560-78-6 | |
Record name | N-Oleoyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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